molecular formula C22H15F3N2O2 B2643630 (3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one CAS No. 341964-36-1

(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2643630
CAS No.: 341964-36-1
M. Wt: 396.369
InChI Key: SOZKQKNLUJUHAG-QOMWVZHYSA-N
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Description

The compound appears to contain a phenyl group, a trifluoromethyl group, and an indolone group . The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to increase the stability and lipophilicity of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Trifluoromethyl groups are known to undergo various reactions in the presence of certain reagents .

Scientific Research Applications

Amino Substituted Analogs and Binding Affinity

Amino analogs of (3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one were synthesized to enhance aqueous solubility while retaining high affinity for the human galanin Gal3 receptor. One particular analog demonstrated strong selectivity and improved solubility, indicating potential applications in receptor-targeted therapies (Konkel et al., 2006).

Spectroscopic Characterization and Molecular Properties

Spectroscopic Analysis and Molecular Structure

The molecular properties of a similar compound were analyzed using various spectroscopic techniques and theoretical calculations. This study provided detailed insights into molecular geometry, vibrational frequencies, electronic transitions, and reactivity sites for potential chemical interactions, indicating the compound's utility in detailed molecular studies and potential applications in designing materials with specific electronic or structural properties (Rahmani et al., 2019).

Molecular Synthesis and Characterization

Synthesis and Crystal Structure Analysis

A study focused on the synthesis of halo-functionalized crystalline Schiff base (imine) compounds and analyzed their crystal structures and intermolecular interactions. This research also performed quantum chemical calculations for structure elucidation, revealing the compounds' stability and potential in nonlinear optical (NLO) applications due to their large values of linear polarizability and second-order hyperpolarizability (Ashfaq et al., 2022).

Optical Properties and Applications

Optical and Thermal Properties of Schiff Base/Ester Systems

A study investigated the thermal and mesomorphic properties of new mesomorphic series, focusing on the effect of flexible chain length on the temperature range and stability of observed mesophases. This research contributes to the understanding of material properties for applications requiring specific thermal and optical characteristics (Altowyan et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing a trifluoromethyl group can be combustible and may cause irritation if they come into contact with the skin or eyes .

Properties

IUPAC Name

(3Z)-1-phenyl-3-[[3-(trifluoromethyl)phenyl]methoxyimino]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O2/c23-22(24,25)16-8-6-7-15(13-16)14-29-26-20-18-11-4-5-12-19(18)27(21(20)28)17-9-2-1-3-10-17/h1-13H,14H2/b26-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZKQKNLUJUHAG-QOMWVZHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC(=CC=C4)C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC(=CC=C4)C(F)(F)F)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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